3-Hydroxyoctanoic acid is a natural product found in Streptomyces, Drosophila melanogaster, and other organisms with data available.

(R)-3-hydroxyoctanoic acid

CAS No.: 44987-72-6

Cat. No.: VC1814461

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 44987-72-6 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 3-hydroxyoctanoic acid |

| Standard InChI | InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) |

| Standard InChI Key | NDPLAKGOSZHTPH-UHFFFAOYSA-N |

| Isomeric SMILES | CCCCC[C@H](CC(=O)O)O |

| SMILES | CCCCCC(CC(=O)O)O |

| Canonical SMILES | CCCCCC(CC(=O)O)O |

Introduction

Chemical Structure and Properties

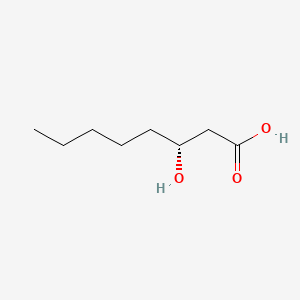

(R)-3-hydroxyoctanoic acid is the (R)-enantiomer of 3-hydroxyoctanoic acid, featuring a hydroxyl group at the third carbon position of the octanoic acid chain . This specific stereochemistry is critical for its biological activity and applications.

Basic Chemical Information

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16O3 | |

| Molecular Weight | 160.21 g/mol | |

| IUPAC Name | (3R)-3-hydroxyoctanoic acid | |

| CAS Number | 44987-72-6 | |

| InChI | InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |

| InChI Key | NDPLAKGOSZHTPH-SSDOTTSWSA-N | |

| Isomeric SMILES | [H]C@@(CCCCC)CC(O)=O | |

| Physical State | Solid |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | Chloroform, ethanol, methanol | |

| Polar Surface Area | 57.53 Ų | |

| Rotatable Bond Count | 6 | |

| Refractivity | 41.79 m³·mol⁻¹ | |

| Polarizability | 18.14 ų |

Classification and Biological Occurrence

(R)-3-hydroxyoctanoic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives, which are characterized by hydroxy acids with a 6 to 12 carbon atoms chain length .

Taxonomic Classification

| Level | Classification | Source |

|---|---|---|

| Kingdom | Organic compounds | |

| Super Class | Organic acids and derivatives | |

| Class | Hydroxy acids and derivatives | |

| Sub Class | Medium-chain hydroxy acids and derivatives |

Biological Distribution

(R)-3-hydroxyoctanoic acid exists across a wide range of organisms, from prokaryotes to eukaryotes . It has been detected in:

-

Bacterial species, particularly Pseudomonas fluorescens GK13, where it serves as a building block for polyhydroxyalkanoates

In addition, this compound has been detected in several food sources, including:

Its presence in these food sources suggests potential use as a biomarker for consumption of these foods .

Biochemical Significance

Metabolic Role

In humans and other eukaryotes, (R)-3-hydroxyoctanoic acid is involved in fatty acid biosynthesis pathways . It functions as a primary metabolite, meaning it is directly involved in essential processes for an organism's growth, development, or reproduction .

The compound may also serve as a marker for primary defects in beta-hydroxy fatty acid metabolism , making it potentially useful in diagnostic applications.

Production Methods

Bacterial Fermentation and Enzymatic Depolymerization

One of the most studied methods for producing (R)-3-hydroxyoctanoic acid involves the use of Pseudomonas fluorescens GK13 depolymerase acting on poly(3-hydroxyoctanoic acid) or P(3HO) .

The process involves several steps:

-

Cultivation of P. fluorescens GK13 in mineral medium supplemented with P(3HO) as the sole carbon and energy source

-

Production of extracellular medium-chain-length polyhydroxyalkanoate (MCL-PHA) depolymerase by the bacteria

-

Purification of the depolymerase enzyme by adsorption to a polypropylene support (Accurel MP-1000)

-

Enzymatic hydrolysis of P(3HO) polymer by the purified enzyme

The production of the depolymerase enzyme is regulated; it is repressed when soluble carbon sources like glucose or organic acids are present and is induced only when P(3HO) is the sole carbon source .

Enzymatic Hydrolysis Dynamics

Research has revealed significant differences between soluble and immobilized enzyme performance in P(3HO) hydrolysis:

| Enzyme Form | Main Product After 24h | Complete Hydrolysis | Source |

|---|---|---|---|

| Soluble | Dimeric ester of 3-HO | No | |

| Immobilized | (R)-3-HO monomers | Yes |

The immobilized enzyme demonstrates enhanced efficiency, catalyzing almost complete hydrolysis of P(3HO) polymer to (R)-3-hydroxyoctanoic acid monomers under the same conditions where the soluble enzyme produces primarily dimers .

Alternative Synthesis Methods

Beyond bacterial production, (R)-3-hydroxyoctanoic acid can be synthesized through:

-

Enzymatic resolution of racemic mixtures

-

Asymmetric synthesis methods

-

Chemical synthesis starting from appropriate precursors

Applications and Research Significance

Pharmaceutical and Biomedical Applications

(R)-3-hydroxyoctanoic acid serves as an important building block in the biomedical and pharmaceutical fields . Its chiral nature makes it particularly valuable for stereospecific syntheses.

Biopolymer Production

The monomers of (R)-3-hydroxyoctanoic acid can be used to produce medium-chain-length polymers with specific properties . These biopolymers offer advantages including:

-

Biodegradability

-

Biocompatibility

-

Adjustable mechanical properties

-

Potential for medical applications such as tissue engineering and drug delivery systems

Metabolic Biomarkers

As (R)-3-hydroxyoctanoic acid may serve as a marker for defects in beta-hydroxy fatty acid metabolism , it has potential applications in metabolic disorder diagnostics.

Recent Research Findings

Recent studies have focused on enhancing the production and exploring new applications of (R)-3-hydroxyoctanoic acid. Key findings include:

Enzyme Immobilization Advancements

The development of a novel method for purifying P(3HO) depolymerase from P. fluorescens GK13 by adsorption to a polypropylene support represents a significant advance . This approach allows:

-

Enhanced activity in the presence of detergents and organic solvents

-

Retention of activity after treatment with SDS-denaturing cocktail under both reducing and nonreducing conditions

Improved Production Methods

Researchers have identified optimal conditions for enzyme production, including:

Maximum enzyme activity is detected at the end of the exponential phase of growth or after its cessation, confirming that PHA depolymerase synthesis is repressed in the presence of soluble carbon sources .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume